Cas no 142273-20-9 (Kenpaullone)

Kenpaullone structure
Nom du produit:Kenpaullone
Kenpaullone Propriétés chimiques et physiques
Nom et identifiant
-
- Indolo[3,2-d][1]benzazepin-6(5H)-one,9-bromo-7,12-dihydro-
- Kenpaullone
- 8-Bromo-7,12-Dihydro-Indolo[3,2-D][1]-Benzazepin-6(5H)-One
- 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
- 9-Bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one
- 9-Bromopaullone
- NSC-664704
- 9-Bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one
- NSC 664704
- 9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
- NSC664704
- MLS002702152
- QQUXFYAWXPMDOE-UHFFFAOYSA-N
- SR-01000075952
- F17055
- J-007630
- Tocris-1398
- HMS3229K10
- J-521618
- DTXSID10161994
- CHEBI:92658
- MFCD02683595
- NCIMech_000735
- NCI60_022295
- CHEMBL296586
- NCGC00015582-04
- SMP2_000306
- SR-01000075952-9
- GTPL6000
- cid_3820
- CCG-36383
- 9-bromo-7,12-dihydroindolo[3,2-d][1]-benzazepin-6(5h)-one
- NSC-664704(Kenpaullone)
- SCHEMBL79889
- Bromo Paullone
- AKOS024456573
- T72H2BL53P
- HMS3412M10
- EU-0100647
- BiomolKI_000072
- Kenpaullone - CAS 142273-20-9
- 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
- CS-5049
- AS-70762
- K0052
- NCGC00015582-01
- EX-A702
- NCGC00015582-18
- SR-01000075952-3
- NCGC00261332-01
- BCPP000195
- HY-12302
- CCG-35778
- SMR001456311
- BB 0301260
- 14-bromo-8,18-diazatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
- 142273-20-9
- 14-BROMO-8,18-DIAZATETRACYCLO[9.7.0.0(2),?.0(1)(2),(1)?]OCTADECA-1(11),2,4,6,12,14,16-HEPTAEN-9-ONE
- Tox21_500647
- NCGC00025143-02
- K00061
- NCGC00025143-01
- 9-Bromo-7,12-dihydroindolo-[3,2-d][1]benzazepin-6(5H)-one;NSC 664704
- BDBM7266
- FT-0670607
- BiomolKI2_000076
- Indolo[3, 9-bromo-7,12-dihydro-,
- s7917
- NCGC00015582-03
- NSC-664704; 9-Bromo-7,12-dihydr9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
- HB1266
- BCP9000809
- 9-Bromo-7,12-dihydro-indolo-[3,2-d]-[1]benzazepin-6(5H)-one
- LP00647
- NCGC00015582-06
- HMS3650F17
- Lopac0_000647
- Indolo[3,2-d][1]benzazepin-6(5H)-one, 9-bromo-7,12-dihydro-
- NCGC00015582-05
- NCGC00025143-03
- 9-Bromopaullone;NSC-664704
- HMS3262A15
- SR-01000075952-6
- Lopac-K-3888
- BCP02440
- C16H11BrN2O
- SR-01000075952-1
- Kinome_3565
- Kenpaullone, >=98%
- STO175
- SR-01000075952-10
- SDCCGSBI-0050627.P004
- BRD-K37312348-001-06-9
- HMS3267F14
- BRD-K37312348-001-04-4
- HMS3676M10
- 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
- NCGC00015582-02
- AC-32896
- K 3888
- NCGC00025143-04
- HSCI1_000038
- 14-bromo-8,18-diazatetracyclo[9.7.0.0;{2,7}.0;{12,17}]octadeca-1(11),2,4,6,12(17),13,15-heptaen-9-one
- 14-bromo-8,18-diazatetracyclo(9.7.0.0^(2,7).0^(12,17))octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
- NSC-664704(Kenpaullone)?
- DTXCID5084485
- SDCCGSBI-0050627.P009
- DA-54618
- 9-Bromo-7,12-dihydro-indolo(3,2-d)(1)benzazepin-6(5H)-one
- 9-bromo-5,12-dihydro-7H-benzo(2,3)azepino(4,5-b)indol-6-one
- NCGC00015582-11
- BRD-K37312348-001-15-0
- 9-Bromo-5,12-dihydro-7H-benzo[2,3]azepino[4,5-b]indol-6-one
-
- MDL: MFCD02683595
- Piscine à noyau: 1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
- La clé Inchi: QQUXFYAWXPMDOE-UHFFFAOYSA-N
- Sourire: BrC1C([H])=C([H])C2=C(C=1[H])C1C([H])([H])C(N([H])C3=C([H])C([H])=C([H])C([H])=C3C=1N2[H])=O
Propriétés calculées
- Qualité précise: 326.00500
- Masse isotopique unique: 326.00548g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 0
- Complexité: 402
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 44.9
Propriétés expérimentales
- Point de fusion: >300°C (dec.)
- Point d'ébullition: 613°C at 760 mmHg
- Solubilité: DMSO: 18 mg/mL, clear, yellow
- Le PSA: 44.89000
- Le LogP: 4.23000
Kenpaullone Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305 + P351 + P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S36
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Durée de la sécurité:S26-36
Kenpaullone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A196851-1g |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 1g |
$565.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027799-5mg |
Kenpaullone,99% |
142273-20-9 | 99% | 5mg |
¥2296 | 2024-05-25 | |
Ambeed | A196851-10mg |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 10mg |
$39.0 | 2025-02-21 | |
Ambeed | A196851-50mg |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 50mg |
$65.0 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0052-10MG |
Kenpaullone |
142273-20-9 | >97.0%(HPLC) | 10mg |
¥300.00 | 2024-04-17 | |
Biosynth | FK24755-10 mg |
Kenpaullone |
142273-20-9 | 10mg |
$127.10 | 2023-01-04 | ||
Biosynth | FK24755-50 mg |
Kenpaullone |
142273-20-9 | 50mg |
$413.50 | 2023-01-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200643B-10mg |
Kenpaullone, |
142273-20-9 | ≥98% | 10mg |
¥1670.00 | 2023-09-05 | |
FUJIFILM | 116-00833-5mg |
Kenpaullone |
142273-20-9 | 5mg |
JPY 26400 | 2023-09-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2247-100 mg |
KenPaullone |
142273-20-9 | 98.99% | 100MG |
¥5868.00 | 2022-04-26 |
Kenpaullone Littérature connexe
-
1. Book reviews
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
142273-20-9 (Kenpaullone) Produits connexes
- 142273-18-5(Paullone)
- 2228724-94-3(4-(dimethylamino)-2-oxobutyl(methyl)amine)
- 1178354-18-1(6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide)
- 931039-54-2(N-(1-cyanocyclopentyl)-2-({3-[2-(thiophen-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetamide)
- 1005291-75-7(2-chloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide)
- 1248203-26-0(3-(2-bromo-4-nitrophenyl)-2-methylpropanoic acid)
- 1208075-66-4(3,5-dichloro-4-fluorobenzene-1-sulfonamide)
- 1060809-66-6(4-Amino-6-bromopicolinaldehyde)
- 2219370-87-1(3-{(tert-butoxy)carbonylamino}-3-(2-methyl-1,3-thiazol-5-yl)cyclobutane-1-carboxylic acid)
- 2171776-67-1(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)
Fournisseurs recommandés
atkchemica
(CAS:142273-20-9)Kenpaullone

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:142273-20-9)Kenpaullone

Pureté:99%/99%
Quantité:1g/250mg
Prix ($):508.0/188.0